N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as N-(4-methoxybenzyl)-1-(phenylsulfonyl)piperidine-4-carboxamide or MP-10. It is a piperidine-based compound that has been synthesized for various research purposes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This compound binds to the DAT and prevents the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is associated with feelings of reward and pleasure, which can lead to addiction. The inhibition of the reuptake of norepinephrine and serotonin is also associated with the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on neurotransmitters. The inhibition of the reuptake of dopamine, norepinephrine, and serotonin leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is associated with feelings of reward, pleasure, and mood improvement. This compound has also been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide in lab experiments include its ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin. This makes it a useful tool compound for the study of addiction, depression, and anxiety. However, the limitations of this compound include its potential for abuse and addiction. It is important to use caution when handling this compound and to follow proper safety protocols.
Future Directions
There are several future directions for the study of N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide. One direction is the study of its potential for the treatment of addiction, depression, and anxiety. Another direction is the study of its effects on other neurotransmitters and their potential applications in research. Additionally, the development of safer and more effective compounds based on the structure of this compound is an area of future research.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide has been used in various scientific research studies. It has been reported to have potential applications in the treatment of addiction, depression, and anxiety. It has also been used as a tool compound for the study of the dopamine transporter (DAT) and its role in drug addiction. This compound has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in addiction and mood disorders.
properties
IUPAC Name |
1-(benzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-27-19-9-7-17(8-10-19)11-14-22-21(24)18-12-15-23(16-13-18)28(25,26)20-5-3-2-4-6-20/h2-10,18H,11-16H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPZYIBRXOJEFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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